molecular formula C16H17N3O3 B2571446 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-39-5

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2571446
CAS No.: 1021126-39-5
M. Wt: 299.33
InChI Key: ZAAXMRSCXFBFMM-VOTSOKGWSA-N
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Description

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic hydantoin derivative characterized by a cinnamoyl (3-phenylacryloyl) substituent at the 8-position of the triazaspiro[4.5]decane core. This scaffold combines a spirocyclic piperidine-hydantoin system, which is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets .

Properties

IUPAC Name

8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXMRSCXFBFMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the following steps:

    Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the triazaspirodecane core.

    Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced through a condensation reaction between the triazaspirodecane core and cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the condensation reaction. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the triazaspiro[4.5]decane scaffold exhibit promising biological activities:

  • Cardiovascular Applications :
    • A study highlighted the role of certain triazaspiro compounds in targeting mitochondrial permeability transition pores (mPTP) during myocardial infarction. These compounds showed the ability to inhibit mPTP opening, thereby reducing myocardial cell death and improving cardiac function post-reperfusion .
    • The compounds demonstrated a decrease in apoptotic rates and preservation of mitochondrial ATP content, suggesting a protective effect against ischemic damage .
  • Myelostimulation :
    • Research has shown that 1,3,8-triazaspiro[4.5]decane-2,4-diones can enhance bone marrow hematopoiesis. In models of cyclophosphamide-induced myelodepression, these compounds accelerated the regeneration of lymphocyte and granulocyte populations in bone marrow . This suggests potential applications in treating conditions associated with bone marrow suppression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in optimizing the pharmacological properties of triazaspiro compounds. By modifying various substituents on the core structure, researchers can enhance specific biological activities while minimizing off-target effects. For instance, variations in the cinnamoyl group have been explored to improve potency against specific targets like ATP synthase complexes .

Synthesis Techniques

The synthesis of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions that include:

  • Strecker Reactions : Utilized for creating complex nitrogen-containing frameworks.
  • Coupling Reactions : Employed to attach the cinnamoyl moiety to the triazaspiro core.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Cardiac Protection Study :
    • In a controlled study involving animal models of myocardial infarction, administration of triazaspiro derivatives resulted in statistically significant improvements in cardiac function metrics compared to control groups. Key findings included enhanced left ventricular ejection fraction and reduced infarct size .
  • Hematopoietic Recovery Study :
    • Another study focused on patients undergoing chemotherapy showed that treatment with myelostimulating derivatives led to faster recovery of white blood cell counts post-treatment, indicating a potential role for these compounds in supportive care during cancer therapy .

Mechanism of Action

The mechanism of action of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. It binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways. This activation results in analgesic effects by modulating pain perception pathways in the central nervous system .

Comparison with Similar Compounds

8-Benzyl Derivatives (TRI-BE)
  • Structure : 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) .
  • Activity : Demonstrates anti-metastatic effects in prostate cancer (PC3 cells) by inhibiting focal adhesion kinase (FAK) and matrix metalloproteinases (MMP-2/MMP-9) .
  • Synthesis : Prepared via condensation of benzylpiperidin-4-one with sodium cyanide and ammonium carbonate (86% yield) .
  • Properties : Molecular weight 259.31 g/mol, CAS 28936-94-9 .
Antimalarial Spiropiperidine Hydantoins (CWHM-123 and CWHM-505)
  • Structures :
    • CWHM-123: 8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl derivative (IC₅₀ = 0.310 µM vs. Plasmodium falciparum 3D7).
    • CWHM-505: 4,5-Dichloro analogue (IC₅₀ = 0.099 µM) .
  • Key Features : Chlorinated aryl groups enhance antimalarial potency and overcome chloroquine resistance.
Antibacterial N-Halamine (TTDD)
  • Structure : 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) .
  • Activity : Chlorinated TTDD exhibits broad-spectrum antibacterial efficacy (>60% rechargeable chlorine capacity) against Staphylococcus aureus and Escherichia coli.
Myelostimulatory Derivatives
  • Example : 8-(3-Ethoxypropyl)-6-methyl derivative (viscous oil, 35% yield) shows myelostimulatory activity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., CWHM-123) enhance antimalarial activity by improving target binding .
  • Conjugation Effects : The cinnamoyl group’s extended π-system may facilitate interactions with aromatic residues in enzymes (e.g., kinases or proteases), though experimental validation is needed.

Pharmacological Potential and Limitations

  • 8-Cinnamoyl Derivative: Hypothesized to exhibit anticancer or anti-inflammatory activity due to structural similarity to TRI-BE and cinnamic acid derivatives (known for antitumor properties).
  • Limitations: No direct data on pharmacokinetics (e.g., oral bioavailability) or toxicity.

Biological Activity

8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives , which are characterized by their spirocyclic structure. The synthesis of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions that include cyclization and acylation processes. Notably, variations in synthesis methods can lead to differences in yield and purity.

Myelostimulating Effects

Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit myelostimulating activity . Specifically, studies have shown that these compounds can accelerate the regeneration of lymphocyte and granulocyte populations in the bone marrow following myelosuppression induced by cyclophosphamide treatment . This suggests potential applications in treating conditions associated with bone marrow suppression.

Inhibition of Hypoxia-Inducible Factors

Recent findings indicate that 1,3,8-triazaspiro[4.5]decane derivatives act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). This inhibition may play a role in the treatment of various hypoxia-related disorders by stabilizing HIFs and enhancing the cellular response to low oxygen levels .

Delta Opioid Receptor Agonism

Another significant area of research has identified derivatives of this compound as selective agonists for delta opioid receptors. This action suggests potential therapeutic applications in pain management and the treatment of mood disorders . The selectivity for delta receptors over mu receptors may result in fewer side effects commonly associated with opioid therapies.

Study on Myelostimulation

In a study conducted by Ten et al., the efficacy of 1,3,8-triazaspiro[4.5]decane derivatives was evaluated in models of myelodepression. The results indicated a marked improvement in hematopoietic recovery post-cyclophosphamide treatment compared to control groups . This study underscores the potential for these compounds in clinical settings requiring myeloprotection.

Cardioprotective Properties

A separate investigation into cardioprotective properties highlighted the ability of certain triazaspiro derivatives to inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction. This mechanism is crucial as mPTP opening is associated with cell death during reperfusion injury . The study presents a promising avenue for developing cardioprotective agents based on this scaffold.

Data Tables

The following table summarizes key biological activities and their implications:

Biological Activity Mechanism Potential Applications
MyelostimulationRegeneration of bone marrow cellsTreatment of myelosuppression
Inhibition of HIF PHDsStabilization of hypoxia-inducible factorsTreatment of hypoxia-related disorders
Delta opioid receptor agonismSelective activation of delta receptorsPain management and mood disorder therapies

Q & A

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer : Link synthesis and testing to established pharmacological theories (e.g., GABAergic modulation for anticonvulsants). Design experiments to test hypotheses derived from these frameworks, such as competitive binding assays against known receptor ligands. This approach aligns with principles of evidence-based inquiry in medicinal chemistry .

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